Cas no 84539-30-0 (5-Bromo-2-(N-methylamino)pyridine)

5-Bromo-2-(N-methylamino)pyridine is a brominated pyridine derivative featuring a methylamino substituent at the 2-position. This compound serves as a versatile intermediate in organic synthesis, particularly in pharmaceutical and agrochemical applications. Its bromine moiety enables further functionalization via cross-coupling reactions, while the N-methylamino group enhances reactivity in nucleophilic substitutions. The pyridine core contributes to stability and compatibility with a wide range of reaction conditions. This compound is valued for its well-defined structure, high purity, and utility in constructing complex heterocyclic frameworks. Suitable for research and industrial use, it offers reliable performance in synthetic workflows requiring precise functional group manipulation.
5-Bromo-2-(N-methylamino)pyridine structure
84539-30-0 structure
Product Name:5-Bromo-2-(N-methylamino)pyridine
CAS No:84539-30-0
MF:C6H7BrN2
MW:187.037180185318
MDL:MFCD08272096
CID:707336
PubChem ID:15645663
Update Time:2025-08-05

5-Bromo-2-(N-methylamino)pyridine Chemical and Physical Properties

Names and Identifiers

    • 5-Bromo-N-methylpyridin-2-amine
    • (5-bromopyridin-2-yl)methanamine
    • 2-Pyridinamine,5-bromo-N-methyl-
    • 5-Bromo-2-methylaminopyridine
    • 5-Bromo-N-methyl-2-pyridinamine
    • 5-BroMo-2-(N-MethylaMino)pyridine
    • 2-(Methylamino)-5-bromopyridine
    • N-Methyl-5-bromopyridine-2-amine
    • 2-PYRIDINAMINE, 5-BROMO-N-METHYL-
    • PubChem22084
    • ARONIS23831
    • 5-bromo-2-methylamino-pyridine
    • Methyl(5-bromo-2-pyridyl)amine
    • (5-bromo(2-pyridyl))methylamine
    • KHPPOPZLVCZUPV-UHFFFAOYSA-N
    • 5-bromo-N-methylpyridin-2- amine
    • SBB080538
    • BBL0236
    • 5-Bromo-N-methyl-2-pyridinamine (ACI)
    • (5-Bromo-pyridin-2-yl)-methyl-amine
    • 5-Bromo-2-(methylamino)pyridine
    • AKOS005111059
    • CS-W008672
    • EN300-43663
    • 84539-30-0
    • Z359297630
    • MFCD08272096
    • (5-Bromo-pyridin-2-yl)-methylamine
    • SY060834
    • AB00999091-01
    • 5-Bromo-2-(N-methylamino)pyridine;5-Bromo-N-methylpyridin-2-amine
    • DTXSID10576241
    • J-516971
    • AB44353
    • FS-3160
    • BBL023686
    • SCHEMBL182965
    • STL355981
    • DB-076061
    • 5-Bromo-2-(N-methylamino)pyridine
    • MDL: MFCD08272096
    • Inchi: 1S/C6H7BrN2/c1-8-6-3-2-5(7)4-9-6/h2-4H,1H3,(H,8,9)
    • InChI Key: KHPPOPZLVCZUPV-UHFFFAOYSA-N
    • SMILES: BrC1C=CC(NC)=NC=1

Computed Properties

  • Exact Mass: 185.97900
  • Monoisotopic Mass: 185.97926g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 9
  • Rotatable Bond Count: 1
  • Complexity: 87.1
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.9
  • Topological Polar Surface Area: 24.9

Experimental Properties

  • Density: 1.581
  • Boiling Point: 245 ºC
  • Flash Point: 102 ºC
  • PSA: 24.92000
  • LogP: 1.95880

5-Bromo-2-(N-methylamino)pyridine Security Information

  • HazardClass:IRRITANT

5-Bromo-2-(N-methylamino)pyridine Customs Data

  • HS CODE:2933399090
  • Customs Data:

    China Customs Code:

    2933399090

    Overview:

    2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

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5-Bromo-2-(N-methylamino)pyridine Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Sodium tert-butoxide ,  Oxygen Solvents: Water ;  12 h, 140 °C; 140 °C → 25 °C
1.2 Reagents: Oxygen ;  25 °C
Reference
Environmentally Benign, Base-Promoted Selective Amination of Polyhalogenated Pyridines
Sun, Chao; et al, ACS Omega, 2019, 4(6), 10534-10538

Production Method 2

Reaction Conditions
1.1 Reagents: Zinc Solvents: Acetic acid
Reference
Pyridinium N-(2'-azinyl)aminides: regioselective synthesis of 2-alkylaminoazines
Martinez-Barrasa, Valentin; et al, Tetrahedron, 2000, 56(16), 2481-2490

Production Method 3

Reaction Conditions
1.1 Catalysts: Potassium tert-butoxide ,  1919884-93-7 Solvents: Toluene ;  24 h, 120 °C
Reference
Mono-N-methylation of anilines with methanol catalyzed by a manganese pincer-complex
Bruneau-Voisine, Antoine; et al, Journal of Catalysis, 2017, 347, 57-62

Production Method 4

Reaction Conditions
1.1 Solvents: Acetone
2.1 Reagents: Zinc Solvents: Acetic acid
Reference
Pyridinium N-(2'-azinyl)aminides: regioselective synthesis of 2-alkylaminoazines
Martinez-Barrasa, Valentin; et al, Tetrahedron, 2000, 56(16), 2481-2490

Production Method 5

Reaction Conditions
1.1 Solvents: Ethanol ;  24 h, 160 - 170 °C; 170 °C → rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  rt
Reference
Bulky ligands protect molecular ruby from oxygen quenching
Stein, Laura; et al, Dalton Transactions, 2022, 51(46), 17664-17670

Production Method 6

Reaction Conditions
1.1 Reagents: Potassium tert-butoxide Catalysts: Iridium(1+), dicarbonyl[1,2,3,5,6,7-hexahydro-1,3,5,7-tetramethylbenzo[1,2-d:4,5… Solvents: Methanol ;  rt → 130 °C; 12 h, 130 °C
Reference
Sustainable and Selective Monomethylation of Anilines by Methanol with Solid Molecular NHC-Ir Catalysts
Chen, Jiangbo; et al, ACS Sustainable Chemistry & Engineering, 2017, 5(12), 11744-11751

Production Method 7

Reaction Conditions
1.1 Reagents: Cesium carbonate Catalysts: Rhenium(1+), tricarbonyl[2-(diphenylphosphino-κP)-N-[2-(diphenylphosphino-κP)eth… ;  48 h, 140 °C
Reference
Selective mono N-methylation of anilines with methanol catalyzed by rhenium complexes: An experimental and theoretical study
Wei, Duo; et al, Journal of Catalysis, 2018, 366, 300-309

Production Method 8

Reaction Conditions
1.1 Reagents: Tetrabutylammonium bromide ,  Lithium perchlorate Solvents: Acetic acid ,  Acetonitrile ;  8 h, 25 °C
Reference
Directing Group Enables Electrochemical Selectively Meta-Bromination of Pyridines under Mild Conditions
Wu, Yanwei; et al, Journal of Organic Chemistry, 2021, 86(22), 16144-16150

Production Method 9

Reaction Conditions
1.1 Reagents: 1,5,7-Triazabicyclo[4.4.0]dec-5-ene Solvents: Dichloromethane ;  2 h, -78 °C
Reference
Identification and characterisation of 2-aminopyridine inhibitors of checkpoint kinase 2
Hilton, Stephen; et al, Bioorganic & Medicinal Chemistry, 2010, 18(2), 707-718

5-Bromo-2-(N-methylamino)pyridine Raw materials

5-Bromo-2-(N-methylamino)pyridine Preparation Products

5-Bromo-2-(N-methylamino)pyridine Suppliers

Amadis Chemical Company Limited
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(CAS:84539-30-0)5-Bromo-2-(N-methylamino)pyridine
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Quantity:100g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 07:11
Price ($):338.0
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Additional information on 5-Bromo-2-(N-methylamino)pyridine

Introduction to 5-Bromo-2-(N-methylamino)pyridine (CAS No. 84539-30-0)

5-Bromo-2-(N-methylamino)pyridine, identified by its Chemical Abstracts Service (CAS) number 84539-30-0, is a significant compound in the field of pharmaceutical and chemical research. This heterocyclic organic molecule has garnered considerable attention due to its versatile applications in drug development and synthetic chemistry. The presence of both bromine and an N-methylamino group makes it a valuable intermediate for constructing more complex molecular frameworks, particularly in the synthesis of bioactive molecules.

The< strong>5-Bromo-2-(N-methylamino)pyridine structure consists of a pyridine ring substituted at the 5-position with a bromine atom and at the 2-position with an N-methylamino group. This specific arrangement imparts unique reactivity, making it a preferred building block for medicinal chemists. The bromine atom, in particular, serves as a versatile handle for further functionalization via cross-coupling reactions such as Suzuki, Heck, and Buchwald-Hartwig couplings. These reactions are pivotal in constructing biaryl structures, which are prevalent in many pharmacologically active compounds.

In recent years, there has been a surge in research focused on developing novel treatments for various diseases, including cancer and infectious disorders. The< strong>5-Bromo-2-(N-methylamino)pyridine molecule has emerged as a key intermediate in the synthesis of kinase inhibitors, which are critical in targeted cancer therapies. For instance, studies have demonstrated its utility in generating potent JAK2 and FLT3 inhibitors, which are designed to modulate signaling pathways dysregulated in leukemias and other hematological malignancies. The incorporation of the N-methylamino group enhances the metabolic stability and bioavailability of these inhibitors, making them more effective in vivo.

Moreover, the< strong>5-Bromo-2-(N-methylamino)pyridine scaffold has found applications beyond oncology. Researchers have explored its potential in developing antiviral agents, particularly against RNA viruses such as influenza and coronaviruses. The brominated pyridine core allows for modifications that can mimic natural nucleobases or interact with viral proteases and polymerases. For example, derivatives of this compound have been investigated for their ability to inhibit the main protease of SARS-CoV-2, contributing to the global effort to combat COVID-19.

The synthesis of< strong>5-Bromo-2-(N-methylamino)pyridine typically involves multi-step organic transformations starting from commercially available pyridine derivatives. One common approach involves bromination at the 5-position followed by selective amination at the 2-position using N-methylglycine or its derivatives. Advances in catalytic systems have improved the efficiency and selectivity of these reactions, reducing byproduct formation and enhancing yield. These improvements are crucial for large-scale production and ensure that pharmaceutical companies can access sufficient quantities of this valuable intermediate.

The< strong>CAS No. 84539-30-0 designation ensures that researchers can reliably identify and procure this compound from reputable suppliers. Regulatory compliance and quality control are paramount when handling such intermediates, especially in pharmaceutical settings. Manufacturers adhere to stringent guidelines to ensure purity and consistency, which are essential for downstream applications where even minor impurities can affect efficacy or safety.

In conclusion, 5-Bromo-2-(N-methylamino)pyridine is a cornerstone compound in modern drug discovery and synthetic chemistry. Its unique structural features enable diverse functionalization strategies, making it indispensable for developing new therapeutic agents. As research continues to uncover new applications and synthetic methodologies, this compound will undoubtedly remain at the forefront of pharmaceutical innovation.

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Amadis Chemical Company Limited
(CAS:84539-30-0)5-Bromo-2-(N-methylamino)pyridine
A846772
Purity:99%
Quantity:100g
Price ($):338.0
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